7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride is a chemical compound that belongs to the class of β-adrenergic receptor agonists. This compound is known for its role in enhancing protein synthesis in skeletal muscle and modulating lipid metabolism in adipose tissues. It has been studied for its potential applications in veterinary medicine, particularly in livestock management to improve growth rates and feed efficiency.
The compound is primarily derived from the synthesis of zilpaterol, a well-known β-adrenergic agonist used in cattle to promote lean muscle growth. The hydrochloride salt form of this compound is often utilized in various research settings and pharmacological studies. Its chemical properties and applications have been documented in several scientific publications and patent filings.
The synthesis of 7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride typically involves several steps:
These methods are detailed in patents that describe both the enantioselective synthesis and the purification processes involved in obtaining high purity yields of the compound .
7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride participates in various chemical reactions:
These reactions underscore its potential utility in therapeutic applications related to muscle growth and fat metabolism .
The mechanism by which 7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride exerts its effects involves:
This mechanism highlights its role in promoting anabolic processes within muscle cells while also affecting lipid metabolism .
Relevant data on these properties can be found from chemical suppliers and research articles detailing its use .
The primary applications of 7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride include:
This comprehensive analysis underscores the significance of 7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride in both scientific research and practical applications within veterinary medicine.
The complex tetracyclic benzazepine structure of 7-amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride necessitates precise stereochemical control, particularly at the C6 and C7 positions. The most effective approach employs asymmetric hydrogenation of prochiral enamine intermediates using chiral transition metal catalysts. Rhodium complexes with phosphine ligands—especially (R,R)-1,2-bis(tert-butylmethylphosphino)ethane ((R,R)-Et-DuPhos)—deliver exceptional enantioselectivity (>98% ee) during the reduction of 6,7-dehydro precursors. This catalytic system exploits the prochiral enamine's coordination geometry, where the ligand's chiral environment directs hydrogen delivery to the re face of the substrate [1] [8].
For the critical 6-amino-7-hydroxy stereocenters, kinetic resolution via enzymatic hydrolysis of racemic esters provides an alternative pathway. Lipases such as Candida antarctica lipase B selectively hydrolyze the (6S,7R)-configured ester, leaving the desired (6R,7S)-enantiomer intact for subsequent cyclization. This method achieves enantiomeric ratios exceeding 95:5 but requires careful optimization of acyl donor groups and solvent systems to maintain enzyme activity [8].
Table 1: Enantioselective Methods for Stereochemical Control
Method | Catalyst/Agent | Enantiomeric Excess (%) | Key Advantage |
---|---|---|---|
Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPhos | >98 | High throughput; Minimal chiral waste |
Enzymatic Kinetic Resolution | Candida antarctica lipase B | 90-95 | Ambient reaction conditions |
Chiral Auxiliary Approach | (1S,2R)-Norephedrine | 88-92 | Predictable diastereoselectivity |
Friedel-Crafts acylation constructs the benzazepine core through intramolecular cyclization. Aluminum chloride (AlCl₃) in dichloromethane at 0–5°C effectively activates the carbonyl electrophile in N-(4-chlorobutyryl)benzimidazolone precursors, achieving cyclization yields of 85–92%. However, stoichiometric AlCl₃ generates substantial metal waste, prompting development of heterogeneous alternatives. Zeolite HSZ-360 (SiO₂/Al₂O₃ ratio 360:1) under reflux conditions in 1,2-dichloroethane affords 78% yield with >99% regioselectivity, enabling catalyst recovery via filtration [3].
Oximation of 4,5,6,7-tetrahydro-2,7-dioxo-1H-imidazo[4,5,1-jk][1]benzazepine utilizes hydroxylamine hydrochloride in methanol/water (3:1) at pH 4.5–5.0. Boric acid catalysis (5 mol%) enhances oxime formation kinetics by facilitating nucleophilic addition through a six-membered transition state, reducing reaction time from 24 hours to 6 hours while maintaining 95% yield. Solvent optimization reveals methanol's dual role as reactant and solvent—its nucleophilicity assists proton transfer during C=N bond formation [3] [8].
Lewis acids are indispensable for ring-closing reactions forming the strained diazabenzoazulene system. Aluminum chloride-mediated cyclizations proceed via carbonyl activation followed by electrophilic aromatic substitution at the C8a position of the benzimidazole moiety. In dichloroethane at 80°C, AlCl₃ achieves 90% conversion in 2 hours but suffers from over-chlorination byproducts. Titanium tetrachloride offers superior selectivity (96%) at −20°C by forming a stable chelate with the amide carbonyl, though moisture sensitivity complicates handling [3].
For asymmetric hydrogenation of the 6,7-olefinic bond, rhodium(I)-(S)-BINAP complexes in methanol generate the critical chiral amine intermediate with 94% ee. Catalyst loading can be reduced to 0.15 mol% without erosion in enantioselectivity by substituting methanol with tetrahydrofuran, which weakens substrate-catalyst dissociation. Iridium-(P,N)-phosphinooxazoline systems tolerate residual oxygen but require elevated pressure (50 psi H₂) to maintain reaction rates [1] [8].
Table 2: Catalyst Performance in Key Cyclization Steps
Reaction Step | Catalyst System | Conditions | Yield/ee (%) | Drawbacks |
---|---|---|---|---|
Friedel-Crafts Cyclization | AlCl₃ (1.2 eq) | CH₂Cl₂, 0°C, 2h | 92% | High waste generation |
HSZ-360 Zeolite | ClCH₂CH₂Cl, reflux, 8h | 78% | Slow kinetics | |
Asymmetric Hydrogenation | [Rh(COD)₂]BF₄/(R,R)-Et-DuPhos | MeOH, 50 psi H₂, 25°C | 98% ee | Rhodium cost |
Ir-(S)-iPr-PHOX | THF, 200 psi H₂, 50°C | 95% ee | High pressure required |
Solvent polarity dramatically influences reaction rates and selectivity throughout the synthesis sequence. Friedel-Crafts cyclization requires non-coordinating solvents (dichloromethane, 1,2-dichloroethane) to maintain Lewis acid activity, with dielectric constants (ε) >8.0 ensuring sufficient substrate solubility. Conversely, oximation kinetics accelerate in protic solvents: methanol (ε=32.7) provides a 15-fold rate increase over N,N-dimethylformamide due to transition state stabilization via hydrogen bonding [1] [3].
Reductive amination with acetone employs tetrahydrofuran/water (4:1) with sodium triacetoxyborohydride, where water content >15% minimizes iminium ion hydrolysis while facilitating borohydride activation. Kinetic studies reveal a second-order dependence on acetone concentration below 0.5M, shifting to zero-order above 1.0M due to saturation of the reducing agent's coordination sphere. Temperature profiling demonstrates an optimal window of 20–25°C; higher temperatures accelerate reduction but promote over-reduction to tertiary amines [1] [3] [5].
Table 3: Solvent Effects on Reaction Kinetics
Reaction | Optimal Solvent System | Rate Constant (k, s⁻¹) | Temperature (°C) | Key Solvent Property Utilized |
---|---|---|---|---|
Oximation | Methanol/water (3:1) | 4.8 × 10⁻⁴ | 25 | Polarity/protic character |
Reductive Amination | Tetrahydrofuran/water (4:1) | 2.1 × 10⁻³ | 20 | Dipole moment/water miscibility |
Friedel-Crafts Cyclization | 1,2-Dichloroethane | 1.7 × 10⁻⁴ | 80 | Low coordination ability |
Asymmetric Hydrogenation | Methanol | 5.2 × 10⁻⁴ | 25 | Hydrogen-bonding capacity |
Scale-up of the Friedel-Crafts cyclization faces significant exotherm management challenges. The 50 kJ/mol exotherm during AlCl₃ addition requires semi-batch reactors with jacketed cooling (−10°C brine) to maintain temperature control below 10°C. Pilot plant data (100L scale) shows a 40% yield decrease compared to lab-scale without precise thermal control due to tar formation from polyacylation. Continuous flow reactors with static mixers resolve this by achieving sub-second mixing and heat transfer, restoring yields to 90% at production scales [3] [8].
Catalyst recycling in asymmetric hydrogenation remains economically challenging. Rhodium losses to the product phase (200–500 ppm) necessitate costly metal recovery systems. Immobilizing the Rh-(R,R)-Et-DuPhos complex on silica-supported ionic liquid phases (SILP) reduces leaching to <50 ppm over five cycles but decreases enantioselectivity to 92% ee due to ligand modification. Alternative approaches employ nanofiltration membranes (300 Da MWCO) to retain the catalyst in methanol solutions, though membrane fouling limits operational lifetime [1] [8].
Hydrochloride salt formation demands strict control over crystallization kinetics. Rapid antisolvent addition (diethyl ether) generates amorphous solids with residual solvent >1000 ppm. Controlled cooling crystallization from ethanol/water (1:2) at 0.5°C/min produces monodisperse crystals (<50 μm) with solvent content <200 ppm, meeting pharmacopeial standards. However, the compound's zwitterionic character necessitates pH stabilization at 4.0–4.5 during isolation to prevent desalting [3] [5].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: